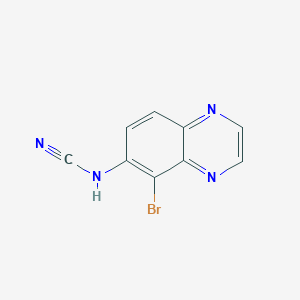

N-(5-Bromoquinoxalin-6-yl)cyanamide

Description

Contextualization within Nitrogen-Containing Heterocyclic Chemistry

N-(5-Bromoquinoxalin-6-yl)cyanamide belongs to the broad class of nitrogen-containing heterocyclic compounds. Specifically, it is a derivative of quinoxaline (B1680401), a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrazine (B50134) ring. nih.govipp.pt The quinoxaline scaffold is a significant pharmacophore in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities. nih.govbenthamscience.com

Quinoxaline derivatives are noted for their diverse therapeutic applications, including roles as antibacterial, antiviral, anticancer, anti-inflammatory, and antifungal agents. nih.govontosight.ai This wide spectrum of activity is attributed to the unique electronic properties of the quinoxaline ring system, which can be readily modified to fine-tune its interaction with biological targets. nih.govontosight.ai The presence of nitrogen atoms in the ring stabilizes radical ion species, a key factor in its chemical reactivity and biological function. ipp.pt The synthesis of various quinoxaline derivatives is an active area of research, aimed at discovering new therapeutic agents. nih.govbenthamscience.com

Significance in Pharmaceutical Process Chemistry as a Recognized Impurity

The primary significance of this compound in contemporary chemical literature is its identification as a process-related impurity in the synthesis of Brimonidine (B1667796). pharmaffiliates.compharmaffiliates.com Brimonidine is an alpha-2 adrenergic receptor agonist used in the treatment of glaucoma and ocular hypertension. pharmaffiliates.cominnospk.com

The synthesis of Brimonidine often starts from the key intermediate 5-Bromoquinoxalin-6-amine (also known as 6-Amino-5-bromoquinoxaline). innospk.com During the manufacturing process of Brimonidine, various related substances can be formed. This compound (CAS No. 182628-02-0) is one such impurity that is monitored as a pharmaceutical standard. pharmaffiliates.com The presence and control of impurities are critical aspects of pharmaceutical quality control to ensure the safety and efficacy of the final drug product. Other known impurities in Brimonidine synthesis that share the 5-bromoquinoxaline (B1268445) core include 1-(5-Bromoquinoxalin-6-yl)thiourea (B601905) and 2-(5-bromoquinoxalin-6-yl)guanidine. ncats.iolgcstandards.compharmaffiliates.com

Overview of Existing Academic Research and Knowledge Gaps

Academic research focusing directly on this compound as a primary subject is limited. The compound is predominantly documented in the context of being a pharmaceutical impurity or listed in chemical supplier catalogs. pharmaffiliates.combldpharm.com Its molecular formula is C₉H₅BrN₄, and it has a molecular weight of approximately 249.07 g/mol . pharmaffiliates.comnih.gov

A significant knowledge gap exists regarding the specific synthesis pathways that lead to the formation of this compound as an impurity. While the synthesis of its precursor, 5-Bromoquinoxalin-6-amine, is well-described, the precise reaction mechanisms that convert this amine into the cyanamide (B42294) derivative during the Brimonidine process are not extensively detailed in publicly available literature. researchgate.netgoogle.com Furthermore, there is a lack of published research on the intrinsic chemical reactivity, physical properties, and potential biological activity of isolated this compound. The general chemistry of cyanamides suggests they can participate in various reactions, including cycloadditions, but specific studies on this particular molecule are absent. mdpi.com Future research could focus on elucidating its formation mechanisms to better control its presence in pharmaceutical manufacturing and explore any unique chemical or biological properties it may possess.

Chemical Compound Data

Structure

3D Structure

Properties

IUPAC Name |

(5-bromoquinoxalin-6-yl)cyanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN4/c10-8-6(14-5-11)1-2-7-9(8)13-4-3-12-7/h1-4,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDNRNAIKQPMCFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C(=C1NC#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathway Analysis

Established Synthetic Routes to N-(5-Bromoquinoxalin-6-yl)cyanamide

The primary and most documented method for the preparation of this compound involves the desulfurization of a corresponding quinoxaline (B1680401) thiourea (B124793) precursor. This approach has been effectively demonstrated in the literature, particularly in the context of identifying and synthesizing process-related impurities in active pharmaceutical ingredients.

Synthesis via Quinoxaline Thiourea Intermediates

The synthesis commences with the precursor, 1-(5-bromoquinoxalin-6-yl)thiourea (B601905). This intermediate is subjected to an oxidative desulfurization reaction to yield the target cyanamide (B42294). A common and effective method for this transformation is the use of iodine in the presence of a base, such as triethylamine (B128534). nih.gov This reaction efficiently removes the sulfur atom from the thiourea moiety and facilitates the formation of the cyano group. The successful synthesis from the quinoxaline thiourea starting material has been confirmed through various analytical techniques, including Infra-Red (IR), Proton Nuclear Magnetic Resonance (1H-NMR), and mass spectrometry, which verify the structure of the resulting this compound. nih.gov

Reagent Selection and Stoichiometry Optimization

The selection of reagents is critical for the efficient conversion of the thiourea intermediate to the desired cyanamide. Iodine serves as a mild oxidizing agent, which is crucial for the desulfurization step. Triethylamine acts as a base, which is essential for the reaction to proceed.

Studies have been conducted to optimize the stoichiometry of these reagents to maximize the product yield. For instance, initial experiments with certain ratios of iodine and triethylamine may result in incomplete conversion of the starting thiourea. To drive the reaction to completion, an increase in the molar ratio of both iodine and triethylamine can be implemented. For example, one study noted that increasing the iodine to triethylamine ratio to 2:6 resulted in a 96% product formation, with only 4% of the reactant remaining. nih.gov This highlights the importance of stoichiometric optimization in achieving high conversion rates.

Table 1: Effect of Reagent Stoichiometry on Product Formation

| Entry | Iodine (equivalents) | Triethylamine (equivalents) | Product Formation (%) | Reactant Remaining (%) |

|---|---|---|---|---|

| 1 | 1 | 3 | Incomplete | - |

This table is generated based on the textual description of stoichiometry optimization.

Exploration of Reaction Conditions and Their Impact on Yield and Purity

Beyond reagent stoichiometry, other reaction conditions, particularly pH, have a significant impact on the yield and purity of this compound. The formation of this cyanamide has been observed as an impurity during the synthesis of other pharmaceutical compounds, and its presence is highly dependent on the pH during neutralization steps. nih.gov

Experimental evidence indicates that a decrease in pH below a certain threshold can lead to an increased formation of the cyanamide impurity. For instance, a slight decrease in pH to a range of 7-8 can result in approximately 4% of the impurity, while a further decrease to a pH below 5 can lead to as much as 15% impurity formation. nih.gov To minimize the formation of this byproduct and thus enhance the purity of the desired primary product, careful control of the pH is crucial, with a recommended range of 8.0-8.5 being critical. nih.gov

Table 2: Influence of pH on the Formation of this compound as an Impurity

| Entry | pH Range | Impurity Formation (%) |

|---|---|---|

| 1 | 7 - 8 | 4 |

| 2 | 5 - 6 | 9 |

This interactive table is based on data presented in the referenced literature.

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanism is fundamental to controlling the synthesis and optimizing the desired outcomes. The conversion of the quinoxaline thiourea to the cyanamide is believed to proceed through a distinct set of steps involving the key reagents.

Proposed Reaction Mechanisms Leading to Cyanamide Moiety Formation

The iodine-mediated desulfurization of thioureas to form cyanamides is a known transformation in organic synthesis. A plausible mechanism for this reaction involves the following steps:

Activation of Thiourea: The sulfur atom of the 1-(5-bromoquinoxalin-6-yl)thiourea acts as a nucleophile and attacks an iodine molecule (I₂). This results in the formation of a sulfenyl iodide intermediate and an iodide ion (I⁻).

Intramolecular Cyclization: The nitrogen atom of the thiourea then attacks the electrophilic sulfur atom of the sulfenyl iodide, leading to the formation of a transient, unstable three-membered ring intermediate (a thiazirine-like species) or a related oxidized sulfur species.

Base-Mediated Elimination: Triethylamine, acting as a base, abstracts a proton from one of the nitrogen atoms. This initiates an elimination process.

Formation of Carbodiimide (B86325) Intermediate: The elimination cascade leads to the extrusion of sulfur and the formation of a highly reactive carbodiimide intermediate.

Tautomerization to Cyanamide: The carbodiimide intermediate, which is a tautomer of the cyanamide, then rearranges to the more stable this compound product.

This proposed mechanism is consistent with the general understanding of iodine-mediated desulfurization reactions of thiourea derivatives.

Role of pH and Temperature in Reaction Kinetics and Selectivity

As established in section 2.1.3, pH plays a critical role in the selectivity of reactions involving the formation of this compound. The formation of this compound as a byproduct is significantly influenced by the acidity of the medium. nih.gov Maintaining a slightly basic pH (8.0-8.5) is essential to suppress the pathway leading to the cyanamide, thereby ensuring higher purity of the intended product in related syntheses. nih.gov This suggests that protonation of the thiourea or an intermediate species may facilitate the side reaction leading to the cyanamide.

While specific kinetic data regarding the effect of temperature on this particular reaction is not extensively detailed in the available literature, general chemical principles suggest that temperature would have a significant impact on the reaction rate. An increase in temperature would typically increase the rate of the desulfurization reaction, leading to a faster conversion of the thiourea to the cyanamide. However, elevated temperatures could also potentially lead to the formation of undesired byproducts or decomposition of the starting material or product. Therefore, optimization of the reaction temperature would be a crucial parameter in developing a high-yield and high-purity synthesis of this compound. Further kinetic studies would be necessary to precisely quantify the effect of temperature on the reaction kinetics and to determine the optimal temperature range for this transformation.

Novel Synthetic Strategies for this compound and Analogues

The synthesis of this compound, a compound identified as a process-related impurity in the pharmaceutical agent Brimonidine (B1667796) Tartrate, has traditionally been approached through established, multi-step procedures. However, the evolution of synthetic organic chemistry continually provides new tools and strategies that could enable more efficient, versatile, and sustainable routes to this and structurally related compounds. This section explores novel synthetic methodologies, focusing on modern catalytic systems and reaction designs that offer significant advantages over classical approaches.

Transition Metal-Catalyzed Cross-Coupling Approaches for Quinoxaline Functionalization

The quinoxaline scaffold is a privileged structure in medicinal chemistry, and its functionalization is of significant interest. rsc.orgrsc.org Transition metal-catalyzed cross-coupling reactions have become a cornerstone for the selective formation of carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing this compound analogues, these methods offer powerful ways to modify the quinoxaline core.

Direct C-H functionalization has emerged as a step-economical strategy for modifying heterocyclic compounds. researchgate.net For 2-arylquinoxalines, the nitrogen atom at the 1-position can act as a directing group, facilitating ortho-C-H activation and subsequent functionalization with a variety of coupling partners. researchgate.netthieme-connect.de While direct C-H cyanamidation is not yet a well-established transformation, a plausible novel strategy would involve a two-step sequence beginning with a C-H amination. Palladium, rhodium, or ruthenium catalysts could be employed to install an amino group at a specific position on the quinoxaline ring, which would then be subjected to cyanation.

Another powerful approach involves the cross-coupling of halogenated quinoxalines. For instance, a suitably protected 5-bromo-6-haloquinoxaline could undergo a Buchwald-Hartwig amination to introduce the precursor amine for the cyanamide group. The versatility of this reaction allows for the introduction of a wide array of nitrogen nucleophiles, paving the way for a diverse library of analogues.

Table 1: Examples of Transition Metal-Catalyzed C-H Functionalization of Quinoxaline Derivatives

| Catalyst/Reagent | Coupling Partner | Product Type | Yield (%) | Reference |

| Ru(II) complex | Amide | Amidation | High | researchgate.net |

| Rh(III) complex | Styrene | Vinylation | Good | researchgate.net |

| Pd(OAc)₂ | Aryl boronic acid | Arylation | Good | researchgate.net |

| Metal-free, (NH₄)₂S₂O₈ | Alkenes | Vinylation | Moderate to Good | frontiersin.org |

| Metal-free, DTBP | Alkanes | Alkylation | Good | nih.gov |

This table presents examples of functionalization on the quinoxaline ring system, illustrating the potential for creating diverse analogues.

One-Pot and Multicomponent Reactions for Cyanamide Synthesis

One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. These approaches are highly desirable for synthesizing complex molecules from simple precursors in a single operation.

A novel one-pot strategy for this compound could start from 6-amino-5-bromoquinoxaline (B154387). Traditional cyanation often involves hazardous reagents like cyanogen (B1215507) bromide (BrCN). sciencemadness.org Modern methods provide safer alternatives. For instance, an operationally simple, one-pot oxidation-cyanation protocol has been developed for primary and secondary amines using N-chlorosuccinimide (NCS) and zinc cyanide (Zn(CN)₂). nih.govresearchgate.netorganic-chemistry.org This method avoids the direct handling of highly toxic cyanogen halides and could be adapted for the final step in the synthesis of the target molecule.

Another innovative approach involves the use of N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a stable, non-hazardous electrophilic cyanating agent. organic-chemistry.orgrsc.orgresearchgate.net This reagent has been successfully used for the cyanation of various amines and heterocycles. A potential novel synthesis could involve the reaction of 6-amino-5-bromoquinoxaline with NCTS in the presence of a suitable base to directly yield the desired cyanamide. This approach would represent a safer and more environmentally friendly alternative to classical methods.

Multicomponent reactions, such as the Strecker reaction, are classic examples of MCRs that form α-amino nitriles. nih.gov While not directly applicable to the synthesis of N-aryl cyanamides, the principles of MCRs can inspire the design of new convergent syntheses. For example, a hypothetical MCR could involve the reaction of a suitably substituted o-phenylenediamine, a source of the cyano group, and a third component to construct a functionalized quinoxaline-cyanamide derivative in a single step.

Table 2: Modern Reagents for One-Pot Cyanamide Synthesis from Amines

| Reagent System | Amine Substrate | Key Features | Reference |

| N-Chlorosuccinimide / Zn(CN)₂ | Primary & Secondary Amines | Avoids toxic cyanogen halides | nih.govresearchgate.net |

| Trichloroacetonitrile | Secondary Amines | Inexpensive cyano source | researchgate.net |

| N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) | Amines, Indoles, Pyrroles | Stable, non-hazardous electrophilic cyanating agent | organic-chemistry.orgresearchgate.net |

| Iron-mediated desulfurization | Isothiocyanates | Mild, room temperature conditions | ias.ac.in |

Development of Sustainable and Green Chemistry Protocols

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce environmental impact and improve safety. ijirt.orgbenthamdirect.com For the synthesis of this compound and its analogues, several green strategies can be envisioned.

For the cyanation step, the use of greener cyanating agents is crucial. As mentioned, NCTS provides a much safer alternative to cyanogen bromide or metal cyanides. organic-chemistry.org Developing catalytic methods for cyanation that operate under mild conditions with high atom economy would be a significant advancement.

Furthermore, process intensification through flow chemistry could offer a safer, more efficient, and scalable approach. The use of toxic reagents can often be managed more effectively in closed-loop flow systems, minimizing operator exposure and allowing for precise control over reaction parameters, which can lead to higher yields and purity.

Table 3: Green Chemistry Approaches for Quinoxaline Synthesis

| Green Tactic | Specific Method/Reagent | Advantages | Reference |

| Green Solvents | Water, Methanol | Reduced toxicity and environmental impact | ijirt.org |

| Reusable Catalysts | Silica nanoparticles, nano-γ-Fe₂O₃–SO₃H | Easy separation, reusability, reduced waste | rsc.org |

| Energy Efficiency | Microwave irradiation, Ultrasound | Reduced reaction times, lower energy consumption | ijirt.orgbenthamdirect.com |

| Safer Reagents | NCTS (for subsequent cyanation) | Avoids highly toxic cyanogen halides | organic-chemistry.org |

By integrating transition metal catalysis for efficient bond formation, designing one-pot reactions to reduce intermediate handling, and applying the principles of green chemistry to minimize waste and hazard, novel and superior synthetic routes to this compound and its analogues can be realized.

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy serves as a powerful tool for mapping the atomic connectivity and chemical environment of nuclei within a molecule. For N-(5-Bromoquinoxalin-6-yl)cyanamide, a combination of one-dimensional and two-dimensional NMR experiments would be employed to fully delineate its structure.

Proton Nuclear Magnetic Resonance (¹H-NMR) Characterization of Aromatic and Aliphatic Resonances

The ¹H-NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the quinoxaline (B1680401) ring system. The chemical shifts (δ) of these aromatic protons are influenced by the electronic effects of the bromine atom, the cyanamide (B42294) group, and the nitrogen atoms within the heterocyclic core.

Expected ¹H-NMR Data:

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity |

| H-2 | ~8.8 - 9.0 | Singlet |

| H-3 | ~8.8 - 9.0 | Singlet |

| H-7 | ~8.0 - 8.2 | Singlet |

| H-8 | ~7.8 - 8.0 | Singlet |

| NH | Broad singlet | Variable |

The protons at positions 2 and 3 of the quinoxaline ring are expected to appear as singlets at a downfield chemical shift due to the deshielding effect of the adjacent nitrogen atoms. The protons on the benzene (B151609) portion of the quinoxaline ring, H-7 and H-8, would also present as singlets, with their precise chemical shifts influenced by the electron-withdrawing nature of the bromine and cyanamide substituents. The proton of the cyanamide group (NH) would likely appear as a broad singlet, and its chemical shift could be highly dependent on the solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) for Carbon Skeleton Delineation

The ¹³C-NMR spectrum provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule will produce a distinct resonance, with its chemical shift indicative of its local electronic environment.

Expected ¹³C-NMR Data:

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C-2 | ~145 - 147 |

| C-3 | ~145 - 147 |

| C-5 | ~115 - 117 |

| C-6 | ~140 - 142 |

| C-7 | ~130 - 132 |

| C-8 | ~135 - 137 |

| C-4a | ~140 - 142 |

| C-8a | ~138 - 140 |

| CN (Cyanamide) | ~110 - 112 |

The carbons of the pyrazine (B50134) ring (C-2 and C-3) are expected to resonate at lower field compared to the carbons of the benzene ring due to the influence of the electronegative nitrogen atoms. The carbon atom bonded to the bromine (C-5) would show a characteristic upfield shift due to the heavy atom effect. The cyanamide carbon (CN) is anticipated to appear in the region typical for nitrile carbons.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

To confirm the assignments made from one-dimensional NMR and to establish the connectivity between different parts of the molecule, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be expected to show no cross-peaks between the singlet aromatic protons, confirming their isolated nature.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom in the ¹³C-NMR spectrum.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a vital technique for determining the molecular weight of a compound and for gaining insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-resolution mass spectrometry would be used to determine the precise molecular mass of this compound. This measurement allows for the calculation of the elemental composition and the confirmation of the molecular formula, C₉H₅BrN₄. The presence of bromine would be readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Expected HRMS Data:

| Ion | Calculated m/z |

| [M+H]⁺ (for ⁷⁹Br) | 248.9779 |

| [M+H]⁺ (for ⁸¹Br) | 250.9759 |

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion (e.g., the molecular ion) and its subsequent fragmentation to produce a series of daughter ions. The fragmentation pattern provides valuable information about the structural components of the molecule.

Expected Fragmentation Pathways:

The fragmentation of this compound would likely proceed through several key pathways:

Loss of the cyanamide group: A primary fragmentation could involve the cleavage of the N-C bond, leading to the loss of the cyanamide moiety (•CNNH) and the formation of a stable 5-bromoquinoxalinyl cation.

Loss of bromine: Fragmentation could also occur via the loss of a bromine radical (•Br), resulting in a quinoxalinyl-cyanamide cation.

Ring fragmentation: At higher collision energies, the quinoxaline ring system itself could undergo fragmentation, leading to smaller charged species.

By analyzing the masses of these fragment ions, the connectivity of the atoms within the molecule can be further corroborated, providing a comprehensive structural elucidation when combined with the data from NMR spectroscopy.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule. These methods probe the vibrational energy levels of molecules, providing a unique fingerprint based on the types of bonds present and their molecular environment.

Infrared (IR) Spectroscopy for Cyanamide Group Confirmation

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. For this compound, IR spectroscopy would be instrumental in confirming the presence of the key cyanamide functional group. The nitrile (C≡N) stretching vibration is a particularly strong and sharp absorption band that typically appears in a relatively uncongested region of the IR spectrum, generally between 2260 and 2220 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the substituents on the quinoxaline ring.

Additionally, the N-H stretching vibration of the cyanamide group would be expected in the region of 3500-3200 cm⁻¹. The C-Br stretching vibration would likely be observed in the fingerprint region, below 1000 cm⁻¹, along with various vibrations associated with the quinoxaline aromatic ring system.

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. While IR absorption is dependent on a change in the dipole moment during a vibration, Raman activity depends on a change in the polarizability. This often means that vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, the symmetric stretching vibration of the C≡N group, while IR active, would also be expected to produce a strong signal in the Raman spectrum. The aromatic ring vibrations of the quinoxaline moiety, particularly the symmetric ring breathing modes, are often more prominent in Raman spectra. This technique would provide valuable complementary data to the IR analysis, aiding in a more complete assignment of the vibrational modes of the molecule.

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unambiguous information about the molecular conformation, bond lengths, bond angles, and intermolecular interactions of this compound.

Crystal Growth and Diffraction Data Collection

The first and often most challenging step in an X-ray crystallographic study is the growth of high-quality single crystals. This would typically involve dissolving the purified this compound in a suitable solvent or solvent mixture and allowing the solvent to evaporate slowly, or using other techniques such as vapor diffusion or cooling crystallization.

Once a suitable crystal is obtained, it would be mounted on a goniometer and placed in a beam of X-rays. As the crystal is rotated, a detector collects the diffraction pattern, which consists of a series of spots of varying intensity. The positions and intensities of these spots contain the information about the arrangement of atoms in the crystal lattice.

Determination of Molecular Conformation, Bond Lengths, and Bond Angles

The collected diffraction data would be processed to determine the unit cell dimensions and the symmetry of the crystal. The data is then used to solve the crystal structure, typically using direct methods or Patterson methods, which generates an initial electron density map. This map is then refined to yield the final atomic coordinates.

From these coordinates, precise bond lengths and bond angles for the entire molecule can be calculated. This would definitively establish the geometry of the quinoxaline ring system, the position of the bromine atom, and the connectivity and geometry of the cyanamide substituent.

Analysis of Intermolecular Interactions and Crystal Packing

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This analysis of crystal packing is crucial for understanding the solid-state properties of the compound. Intermolecular interactions such as hydrogen bonding (if present), halogen bonding (involving the bromine atom), and π-π stacking interactions between the aromatic quinoxaline rings would be identified and characterized. These interactions govern the stability of the crystal and can influence its physical properties.

Computational Chemistry and Theoretical Modeling of N 5 Bromoquinoxalin 6 Yl Cyanamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic makeup of a molecule, which in turn governs its reactivity.

DFT calculations can be employed to determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.

For N-(5-Bromoquinoxalin-6-yl)cyanamide, the HOMO is expected to be localized primarily on the electron-rich quinoxaline (B1680401) ring and the nitrogen atoms of the cyanamide (B42294) group, while the LUMO is likely distributed over the entire aromatic system, particularly the electron-deficient pyrazine (B50134) ring of the quinoxaline core.

The electrostatic potential surface (ESP) map, another output of DFT calculations, would visualize the charge distribution across the molecule. It would likely show negative potential (red/yellow) around the nitrogen atoms of the quinoxaline and cyanamide groups, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms and the bromine atom, highlighting areas for potential nucleophilic interaction.

Table 1: Predicted Electronic Properties from DFT Calculations (Note: These are hypothetical values for illustrative purposes, as specific literature is unavailable)

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -2.1 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.4 eV | Suggests moderate chemical stability |

The cyanamide group attached to the quinoxaline ring can rotate, leading to different conformers. Conformational analysis aims to identify the most stable three-dimensional arrangement of the atoms, which corresponds to the global energy minimum.

Computational methods can systematically rotate the dihedral angle of the C-N bond connecting the cyanamide group to the quinoxaline ring and calculate the potential energy at each step. This process would likely reveal that the planar conformation, where the cyanamide group is coplanar with the quinoxaline ring, is the most stable due to extended π-conjugation. Steric hindrance between the cyanamide group and the adjacent bromine atom would also be a key factor in determining the lowest energy conformation.

Molecular Dynamics Simulations for Conformational Dynamics and Solution Behavior

Molecular dynamics (MD) simulations can model the movement of atoms and molecules over time, providing insights into conformational dynamics and behavior in a solvent. An MD simulation of this compound in a solvent like water or DMSO would show how the molecule interacts with its environment and how its conformation fluctuates around the minimum energy state. Such simulations are crucial for understanding how the molecule might behave in a biological system or a chemical reaction.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry can predict various spectroscopic data, which are essential for the characterization of a compound.

Theoretical calculations can predict the 1H and 13C NMR chemical shifts. For this compound, the aromatic protons on the quinoxaline ring would be expected to appear in the downfield region (typically 7.5-9.0 ppm) of the 1H NMR spectrum. The carbon atoms of the quinoxaline ring would resonate in the aromatic region of the 13C NMR spectrum, with the carbon attached to the bromine atom showing a characteristic shift.

Simulated IR spectroscopy would predict the vibrational frequencies of the molecule. Key predicted peaks would include the C≡N stretch of the cyanamide group (around 2200-2260 cm-1) and various C=C and C=N stretching vibrations of the quinoxaline ring (in the 1400-1600 cm-1 region).

Table 2: Predicted Spectroscopic Data (Note: These are hypothetical values for illustrative purposes, as specific literature is unavailable)

| Spectroscopy | Predicted Feature | Predicted Wavenumber/Chemical Shift |

|---|---|---|

| IR | C≡N stretch | ~2245 cm-1 |

| IR | Aromatic C=C/C=N stretch | 1450-1600 cm-1 |

| 1H NMR | Quinoxaline Protons | 7.6 - 8.8 ppm |

| 13C NMR | Cyanamide Carbon (C≡N) | ~115 ppm |

Investigation of Structure-Reactivity Relationships through Computational Models

By computationally modifying the structure of this compound (e.g., by changing the substituent or its position) and calculating the resulting electronic properties, one can establish structure-reactivity relationships (SAR). For instance, replacing the bromine atom with other halogens or with electron-donating or electron-withdrawing groups would alter the HOMO-LUMO gap and the charge distribution, thereby tuning the molecule's reactivity. These theoretical SAR studies can guide the synthesis of new derivatives with desired properties.

Chemical Reactivity and Transformational Chemistry of N 5 Bromoquinoxalin 6 Yl Cyanamide

Reactions Involving the Cyanamide (B42294) Functional Group

The cyanamide functional group (-NH-C≡N) is a versatile moiety capable of undergoing a variety of reactions, acting as both a nucleophile and an electrophile.

The hydrolysis of cyanamides can proceed under acidic or basic conditions to yield different products. In the case of N-(5-Bromoquinoxalin-6-yl)cyanamide, the expected hydrolysis pathways are as follows:

Acid-Catalyzed Hydrolysis: Under dilute acidic conditions, the cyanamide group is expected to hydrolyze to form the corresponding urea (B33335) derivative. cardiff.ac.uk The likely product would be N-(5-Bromoquinoxalin-6-yl)urea. The reaction proceeds via protonation of the nitrile nitrogen, followed by the attack of water.

Enzymatic Hydrolysis: Certain enzymes, such as cyanamide hydratase found in some fungi, can catalyze the hydrolysis of cyanamides to ureas. wikipedia.org

A summary of the expected hydrolysis products is presented in Table 1.

Table 1: Predicted Products of this compound Hydrolysis

| Hydrolysis Condition | Predicted Product |

|---|

The cyanamide group exhibits ambident reactivity, with the different nitrogen atoms capable of acting as nucleophiles or electrophiles.

Nucleophilic Character: The exocyclic nitrogen atom of the cyanamide can act as a nucleophile. For instance, it can be alkylated or acylated.

Electrophilic Character: The nitrile carbon of the cyanamide group is electrophilic and can be attacked by nucleophiles. This reactivity is central to the formation of guanidines and other derivatives. For example, reaction with an amine would be expected to yield a substituted guanidine.

The reactivity of the cyanamide group can be harnessed for various derivatization strategies. These transformations can be useful for creating libraries of compounds for biological screening or for introducing specific functionalities for analytical purposes.

One key synthetic application is the use of cyanamides in cycloaddition reactions to form heterocyclic systems. nih.gov For example, [3+2] and [2+2+2] cycloadditions can lead to the formation of five- and six-membered rings, respectively. nih.gov

Another important derivatization is the conversion to guanidines. The reaction of this compound with amines or their salts would be a direct route to N-substituted-(5-bromoquinoxalin-6-yl)guanidines.

Reactions at the Bromo-Quinoxaline Core

The bromo-quinoxaline core provides a handle for further functionalization, primarily through palladium-catalyzed cross-coupling reactions and electrophilic aromatic substitution.

The bromine atom at the 5-position of the quinoxaline (B1680401) ring is amenable to displacement via various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: The Suzuki reaction involves the coupling of the bromo-quinoxaline with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This would allow for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 5-position.

Stille Coupling: The Stille reaction utilizes an organotin reagent as the coupling partner. wikipedia.orgorganic-chemistry.org This reaction is known for its tolerance of a wide variety of functional groups.

Negishi Coupling: The Negishi coupling employs an organozinc reagent and is a highly effective method for carbon-carbon bond formation. wikipedia.orglibretexts.org

Table 2 summarizes the expected products from these coupling reactions.

Table 2: Predicted Products of Palladium-Catalyzed Coupling Reactions of this compound

| Coupling Reaction | Reagent | General Product Structure |

|---|---|---|

| Suzuki | R-B(OH)₂ | N-(5-R-quinoxalin-6-yl)cyanamide |

| Stille | R-Sn(Alkyl)₃ | N-(5-R-quinoxalin-6-yl)cyanamide |

| Negishi | R-ZnX | N-(5-R-quinoxalin-6-yl)cyanamide |

R represents an aryl, heteroaryl, alkyl, or other organic group.

The quinoxaline ring system is generally electron-deficient, making electrophilic aromatic substitution reactions challenging. sgbaukrc.ac.in However, the reactivity can be influenced by the existing substituents. The bromine atom is a deactivating but ortho-, para-directing group, while the cyanamide group is also expected to be deactivating.

Nitration of quinoxaline itself under forcing conditions yields a mixture of 5-nitro- and 5,7-dinitroquinoxaline. sapub.org Given the presence of a deactivating bromo group at position 5 and a deactivating cyanamido group at position 6, further electrophilic substitution on the benzene (B151609) ring of this compound would be expected to be very difficult and likely require harsh reaction conditions. If a reaction were to occur, substitution would be directed to the available positions, with the precise outcome depending on the interplay of the electronic effects of the existing substituents.

Photochemical and Thermal Degradation Pathways

The stability of this compound under photochemical and thermal stress is an important consideration for its handling, storage, and application.

Photochemical Degradation

Quinoxaline derivatives are known to be photochemically active. The absorption of UV light can promote the molecule to an excited state, leading to various degradation pathways. For this compound, two primary photochemical degradation routes are plausible:

Homolytic Cleavage of the C-Br Bond: The carbon-bromine bond is susceptible to homolytic cleavage upon UV irradiation, leading to the formation of a quinoxalinyl radical and a bromine radical. The highly reactive quinoxalinyl radical can then undergo a variety of reactions, including hydrogen abstraction from the solvent or other molecules, or dimerization. This is a common degradation pathway for many bromo-aromatic compounds.

Reactions involving the Quinoxaline Ring: The quinoxaline ring itself can undergo photochemical reactions, such as photo-reduction or photo-oxidation, depending on the reaction environment. In the presence of a hydrogen donor, the quinoxaline ring could be reduced.

Potential Photochemical Degradation Products:

| Pathway | Potential Products |

| C-Br Bond Cleavage | N-(Quinoxalin-6-yl)cyanamide, Dimeric quinoxaline species |

| Ring Reactions | Reduced quinoxaline derivatives, Oxidized quinoxaline derivatives |

Thermal Degradation

At elevated temperatures, this compound is expected to decompose. The thermal stability will depend on the strength of its chemical bonds.

C-Br Bond Cleavage: Similar to photochemical degradation, the C-Br bond is the most likely site for initial thermal cleavage, leading to radical species.

Decomposition of the Cyanamide Group: The cyanamide group itself can undergo thermal decomposition. Monosubstituted cyanamides are known to be prone to thermal trimerization to form melamine (B1676169) derivatives, although the bulky quinoxalinyl substituent might sterically hinder this process. nih.gov Alternatively, decomposition could lead to the loss of the cyano group or rearrangement.

Potential Thermal Degradation Products:

| Pathway | Potential Products |

| C-Br Bond Cleavage | N-(Quinoxalin-6-yl)cyanamide, Bromine |

| Cyanamide Trimerization | Tris(N-(5-bromoquinoxalin-6-yl))melamine |

| General Decomposition | Char, various small gaseous molecules (e.g., HCN, N₂) |

It is crucial to emphasize that the degradation pathways and the resulting products are predictive and based on the known chemistry of related structures. Detailed experimental studies would be necessary to fully elucidate the precise mechanisms and product distributions for both photochemical and thermal degradation of this compound.

Structural Relationship to Bioactive Quinoxaline Derivatives and Design Principles

Structural Analogy with Known Bioactive Quinoxaline (B1680401) Scaffolds

The most direct structural analogy for N-(5-Bromoquinoxalin-6-yl)cyanamide is with the alpha-2 adrenergic agonist, Brimonidine (B1667796) . nih.gov this compound has been identified as a process-related impurity in the synthesis of Brimonidine. derpharmachemica.com This relationship underscores the close structural similarity between the two molecules. Brimonidine features a 6-amino-(4,5-dihydro-1H-imidazol-2-yl) group, whereas the compound in focus possesses a 6-cyanamido group. The cyanamide (B42294) moiety (-NHCN) can be considered a precursor or a related functional group to the guanidine-like structure present in Brimonidine.

Beyond Brimonidine, the 5-bromo-6-aminoquinoxaline core is a key intermediate in the synthesis of various quinoxaline derivatives. google.comgoogle.com For instance, structural modifications of this core have led to the development of potent enzyme inhibitors. The quinoxaline scaffold itself is a key feature in several anticancer agents, where it often acts as a competitive inhibitor of kinases such as VEGFR-2 and PARP-1. nih.govmdpi.com The design of these inhibitors frequently involves the strategic placement of substituents on the quinoxaline ring to optimize interactions with the target protein.

| Compound | CAS Number | Molecular Formula | Key Structural Feature |

| This compound | 182628-02-0 | C₉H₅BrN₄ | 6-cyanamido group |

| Brimonidine | 59803-98-4 | C₁₁H₁₀BrN₅ | 6-amino-(4,5-dihydro-1H-imidazol-2-yl) group |

| 5-Bromo-6-aminoquinoxaline | 50358-63-9 | C₈H₆BrN₃ | 6-amino group |

This compound as a Synthon for Chemical Library Synthesis

A synthon is a conceptual unit within a molecule that can be formed or assembled by known or conceivable synthetic operations. This compound, with its reactive cyanamide group, holds potential as a versatile synthon for the generation of chemical libraries. The cyanamide functional group is known for its ability to participate in a variety of chemical transformations. wikipedia.orgchemicalbook.com

The cyanamide moiety can act as both a nucleophile and an electrophile, allowing for diverse synthetic manipulations. mdpi.com For example, the nitrogen of the cyano group can be targeted by nucleophiles, or the amino proton can be removed to generate a nucleophilic anion. This dual reactivity makes it a valuable building block in combinatorial chemistry for the synthesis of a range of heterocyclic systems.

Specifically, the cyanamide group can be a precursor to guanidines, ureas, thioureas, and other related functionalities that are commonly found in bioactive molecules. wikipedia.org The synthesis of this compound itself has been reported from the corresponding quinoxaline thiourea (B124793), highlighting the interconversion of these functional groups. derpharmachemica.com This reactivity profile suggests that libraries of quinoxaline derivatives could be constructed by reacting this compound with various nucleophiles or electrophiles, leading to a diverse set of compounds for screening purposes.

Principles of Molecular Design for Quinoxaline-Based Systems (excluding biological activity)

The molecular design of quinoxaline-based systems, from a purely chemical and structural standpoint, revolves around several key principles that influence their properties and synthetic accessibility. These principles are independent of any specific biological target but are fundamental to creating diverse and structurally complex molecules.

One of the core principles is scaffold decoration . The quinoxaline ring system provides a rigid and planar core that can be functionalized at various positions. The strategic introduction of different substituents allows for the fine-tuning of molecular properties such as solubility, lipophilicity, and electronic character. The bromine atom in this compound, for instance, not only influences the electronic nature of the aromatic system but also serves as a handle for further synthetic transformations, such as cross-coupling reactions.

Another important principle is bioisosteric replacement . This involves substituting one functional group with another that has similar steric and electronic properties. In the context of this compound, the cyanamide group could be considered a bioisostere or a synthetic precursor to other nitrogen-containing functional groups. This principle is often employed to explore the structure-activity relationships of a lead compound.

The synthesis of a small library of substituted quinoxaline sulfonohydrazide derivatives demonstrates the application of these design principles, where different aryl sulfonyl chlorides were condensed with quinoxaline hydrazides to create a set of structurally related compounds for evaluation. nih.gov

Future Research Directions and Potential Academic Applications

Exploration of Unconventional Synthetic Pathways and Catalysis

The synthesis of N-arylcyanamides, including N-(5-Bromoquinoxalin-6-yl)cyanamide, traditionally relies on the reaction of an amine with a cyanating agent like cyanogen (B1215507) bromide. rsc.org However, future research should pivot towards more innovative and sustainable synthetic strategies. The development of unconventional pathways could involve transition-metal-free methods or the application of novel catalytic systems to enhance efficiency and selectivity.

Recent advancements in quinoxaline (B1680401) synthesis have highlighted the efficacy of various catalysts, including recyclable alumina-supported heteropolyoxometalates and nano-catalysts, which operate under mild, solvent-free conditions. nih.govrsc.org These approaches offer high yields and are environmentally benign. rsc.org Future work could adapt these catalytic systems for the direct cyanation of 6-aminoquinoxalines or explore domino reactions that construct the quinoxaline ring and introduce the cyanamide (B42294) group in a single step. For instance, a copper-electrocatalytic azidation and subsequent denitrogenative annulation has been reported for constructing quinoxaline frameworks, showcasing the potential for electrosynthesis in this area. acs.org Furthermore, exploring acceptorless dehydrogenation reactions, an oxidant-free method for alcohol oxidation, could provide greener routes to quinoxaline precursors. researchgate.net The use of readily available and inexpensive catalysts like CrCl2·6H2O, PbBr2, and CuSO4·5H2O has also shown promise in simplifying the synthesis of quinoxaline derivatives. orientjchem.org

Application of Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring

To gain deeper insights into the reaction mechanisms and kinetics of the synthesis of this compound, the application of advanced in-situ spectroscopic techniques is paramount. Techniques such as Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy allow for real-time monitoring of reacting species, including transient intermediates. spectroscopyonline.comfrontiersin.org

In-situ spectroscopy can be instrumental in optimizing reaction conditions by providing immediate feedback on the consumption of reactants and the formation of products and byproducts. spectroscopyonline.com For instance, monitoring the characteristic nitrile stretch in the IR or Raman spectrum would allow for precise determination of the reaction endpoint. mdpi.com This is particularly crucial for complex multi-step syntheses or when dealing with potentially unstable intermediates. spectroscopyonline.com Furthermore, these techniques are invaluable for studying catalytic cycles, helping to elucidate the role of the catalyst and identify potential deactivation pathways. acs.org The integration of these analytical tools into continuous flow reactor systems could also enable more efficient and controlled production of quinoxaline cyanamides. mdpi.com

Rational Design of Quinoxaline Cyanamide Derivatives with Tuned Properties

The this compound scaffold offers multiple points for structural modification, enabling the rational design of derivatives with fine-tuned electronic, steric, and pharmacological properties. The bromine atom, the cyanamide group, and the quinoxaline ring itself can be systematically altered to modulate the molecule's characteristics.

Computational methods, such as Density Functional Theory (DFT) and quantitative structure-activity relationship (QSAR) studies, can guide the design process. nih.govresearchgate.net For example, DFT calculations can predict how different substituents on the quinoxaline ring will affect the molecule's frontier molecular orbitals and, consequently, its reactivity and photophysical properties. researchgate.net This is particularly relevant for applications in materials science, where quinoxaline derivatives are used as electroluminescent materials and semiconductors. nih.gov In medicinal chemistry, rational design can be employed to develop potent and selective inhibitors of specific biological targets. nih.govnih.govacs.org By understanding the structure-activity relationships, researchers can design quinoxaline cyanamide derivatives with enhanced biological activity and improved pharmacokinetic profiles. acs.orgresearchgate.net

Further Elucidation of Impurity Formation Mechanisms in Pharmaceutical Manufacturing

In the context of pharmaceutical manufacturing, a thorough understanding of impurity formation is critical to ensure the safety and efficacy of the final drug product. For this compound, which is a known process-related impurity in the ophthalmic drug brimonidine (B1667796), detailed mechanistic studies are warranted. derpharmachemica.com

Potential impurity formation pathways could involve side reactions of starting materials, intermediates, or the final product. For instance, incomplete cyanation of the corresponding 6-amino-5-bromoquinoxaline (B154387) could lead to residual starting material. google.com Degradation of the quinoxaline ring under harsh reaction conditions or the formation of isomers are other possibilities. nih.gov One identified pathway for the formation of the cyanamide impurity during brimonidine synthesis is through the corresponding thiourea (B124793) intermediate. derpharmachemica.com Detailed mechanistic investigations, aided by techniques like LC-MS and in-situ spectroscopy, can help to identify the root causes of impurity formation and develop strategies to minimize their presence. derpharmachemica.com This knowledge is crucial for process optimization and for meeting the stringent requirements of regulatory agencies. derpharmachemica.com

Potential as a Precursor for Novel Chemical Entities in Synthetic Organic Chemistry

The unique reactivity of the cyanamide and bromo-substituted quinoxaline moieties makes this compound a valuable precursor for the synthesis of a diverse range of novel chemical entities. The cyanamide group can participate in various transformations, including cycloaddition reactions to form heterocycles and as an electrophilic cyanating agent. nih.gov

The carbon-nitrogen triple bond of the cyanamide can undergo [3+2] and [2+2+2] cycloadditions, providing access to five- and six-membered heterocyclic rings. nih.gov Furthermore, the N-CN bond can be cleaved to act as an electrophilic cyanating agent or an amino-transfer group. nih.gov The bromine atom on the quinoxaline ring is amenable to a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of a wide array of substituents. organic-chemistry.org This versatility enables the construction of complex molecular architectures with potential applications in drug discovery and materials science. For example, the reaction of aryl cyanamides with arynes has been shown to be a viable synthetic route. researchgate.net The development of new synthetic methodologies utilizing this compound as a building block could lead to the discovery of compounds with novel biological activities or material properties.

Q & A

Q. What are the critical safety protocols for handling N-(5-Bromoquinoxalin-6-yl)cyanamide in laboratory settings?

- Methodological Answer : Safe handling requires adherence to protocols such as using personal protective equipment (PPE), avoiding inhalation/contact, and storing in dry, ventilated, airtight containers. For spills, neutralize with inert absorbents (e.g., sand) and dispose via licensed chemical waste facilities. Emergency responses include rinsing eyes/skin with water for 15+ minutes and seeking medical attention for ingestion .

Q. How can researchers synthesize this compound, and what purification methods are recommended?

- Methodological Answer : Synthesis typically involves nucleophilic substitution of 5-bromoquinoxalin-6-amine with cyanogen bromide under inert conditions. Post-reaction, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures removal of unreacted precursors. Characterization by FTIR (to confirm -C≡N stretch ~2200 cm⁻¹) and ¹H/¹³C NMR (to verify quinoxaline ring protons and bromine substitution patterns) is critical .

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic methods:

- NMR : Analyze aromatic protons (δ 7.5–8.5 ppm for quinoxaline) and bromine-induced deshielding.

- FTIR : Identify cyanamide (-NH-C≡N) stretches at ~3350 cm⁻¹ (N-H) and ~2200 cm⁻¹ (C≡N).

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 279.0 (C₉H₆BrN₅) with isotopic peaks matching bromine .

Advanced Research Questions

Q. How do contradictory results in cyanamide-induced biological responses inform experimental design?

- Methodological Answer : For example, studies on hydrogen cyanamide show dose-dependent contradictions: 1.5% concentration maximized pear bud sprouting (40.2% vs. control) , but 3.5% reduced grapevine bud sprouting due to phytotoxicity . To resolve this, design dose-response curves (0.5–4.0% w/v) with controls, and measure oxidative stress markers (e.g., malondialdehyde) to differentiate efficacy from toxicity. Use randomized block designs with ≥6 replicates to ensure statistical power .

Q. What strategies optimize the biosynthetic production of cyanamide derivatives versus synthetic routes?

- Methodological Answer : Biosynthesis via L-canavanine in Vicia species (e.g., V. villosa) involves enzymatic conversion of the guanidino group to cyanamide. To compare efficiency, track ¹⁵N-label incorporation from L-[guanidineimino-¹⁵N₂]canavanine using LC-MS. Synthetic routes may yield higher purity (>97% via column chromatography) but require toxic reagents (e.g., cyanogen bromide). Evaluate trade-offs using metrics like yield (biosynthesis: ~60%; synthetic: ~85%) and scalability .

Q. How can researchers resolve discrepancies in soil microbial responses to cyanamide derivatives?

- Methodological Answer : Calcium cyanamide increases soil microbial biomass carbon (Cmic) but alters community structure. Use phospholipid fatty acid (PLFA) analysis to profile microbial shifts (e.g., increased Gram-negative bacteria). Reconcile contradictory pH effects by conducting parallel experiments in acidic vs. neutral soils, measuring Cmic via chloroform fumigation and pH-adjusted treatments .

Data Contradiction Analysis

Q. Why do studies report conflicting effects of cyanamide on plant bud sprouting?

- Analysis : Variations arise from species-specific tolerance (e.g., pear vs. grapevine) and environmental factors (e.g., temperature, soil pH). For instance, 1.5% hydrogen cyanamide + 3% oil induced 40.2% sprouting in pears , but 3.5% reduced grapevine sprouting by 20% . Mitigate this by pre-treating with antioxidants (e.g., ascorbic acid) to counteract reactive oxygen species (ROS) and standardizing application timing (dormant vs. active buds).

Methodological Tables

| Parameter | Hydrogen Cyanamide in Pears | Hydrogen Cyanamide in Grapevines |

|---|---|---|

| Optimal Concentration | 1.5% + 3% oil | 1.25% |

| Sprouting Increase | 40.2% vs. control | 55–80% vs. 25% control |

| Toxicity Threshold | >1.5% (non-linear response) | >2.5% (phytotoxicity observed) |

| Experimental Design | Randomized block, 6 replicates | Multi-year trials (2009–2013) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.